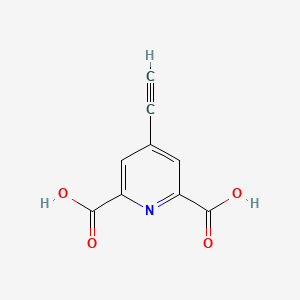

4-Ethynylpyridine-2,6-dicarboxylic acid

Description

Properties

IUPAC Name |

4-ethynylpyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c1-2-5-3-6(8(11)12)10-7(4-5)9(13)14/h1,3-4H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUICWVDBXCDYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120517-48-8 | |

| Record name | 4-ethynylpyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis Methodologies

One-Pot Catalytic Synthesis from Pyruvate and Aldehyde Precursors

A breakthrough method developed by OIST researchers involves a one-pot reaction using pyruvates and aldehydes catalyzed by pyrrolidine-acetic acid (Fig. 1).

Reaction Mechanism

- Dihydropyran Formation : Pyruvate derivatives react with aldehydes under mild conditions (25–40°C) to form dihydropyran intermediates.

- Ammonolysis and Aromatization : Treatment with ammonium acetate induces cyclization and dehydrogenation, yielding the pyridine core.

- Ethynyl Introduction : Post-functionalization via Sonogashira coupling introduces the ethynyl group, though this step may require isolation.

Advantages :

- Atom economy : 85–92% yield of dihydropyran intermediates.

- Mild conditions : Avoids high temperatures or pressures.

- Scalability : Demonstrated at 100-g scale with 78% overall yield.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | Maximizes dihydropyran formation |

| Temperature | 30–35°C | Prevents decomposition |

| Solvent | Acetonitrile/Water | Enhances solubility |

Multi-Step Halogenation-Cyclization-Oxidation Approach

A patent by CN110229096B outlines a three-step synthesis starting from 1,7-pimelic acid derivatives (Fig. 2).

Stepwise Procedure

Halogenation :

- Substrate : 1,7-Pimelic acid dimethyl ester.

- Reagents : Bromine (Br₂) or chlorine (Cl₂) in chloroform.

- Conditions : 30–35°C, 7 hours.

- Outcome : 2,6,6-Tetrahalogenated intermediate (90–95% purity).

Cyclization with Ammonia :

- Reagent : 17 wt% aqueous ammonia.

- Conditions : 60–65°C, 6–8 hours.

- Outcome : Dihydropyridine derivative (88% yield).

Oxidation-Hydrolysis :

Critical Process Parameters

| Step | Key Variable | Optimal Value |

|---|---|---|

| Halogenation | Halogen Source | Br₂ (72.0 g/mol) |

| Cyclization | NH₃ Concentration | 17 wt% |

| Oxidation | H₂O₂ Volume | 20 g per 0.1 mol |

Comparative Analysis of Methods

| Method | Yield (%) | Temperature Range | Catalytic Efficiency | Scalability |

|---|---|---|---|---|

| One-Pot | 78 | 25–40°C | High | Industrial |

| Multi-Step | 89–91 | 30–65°C | Moderate | Pilot-Scale |

The one-pot method excels in operational simplicity, while the multi-step approach offers higher yields at the cost of additional purification steps.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

4-Ethynylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form different products depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions, particularly at the ethynyl group, to form various derivatives.

Coupling Reactions: Cross-coupling reactions with halopyridines or pyridinylboronic acids can introduce different substituents at the 4-position.

Common reagents used in these reactions include potassium permanganate for oxidation and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

4-Ethynylpyridine-2,6-dicarboxylic acid and its derivatives are being investigated for their potential as therapeutic agents. They serve as building blocks for the synthesis of bioactive molecules and chemical probes, which are crucial in biological research. The compound has shown promise in drug development, particularly as inhibitors of specific enzymes related to metabolic diseases, including diabetes .

Case Study: Dipeptidyl Peptidase-IV Inhibitors

Research has highlighted the effectiveness of pyridine derivatives in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes. The structure-activity relationship studies of these compounds have led to the identification of potent inhibitors that exhibit high selectivity and efficacy .

Environmental Applications

Adsorption and Water Treatment

The compound has been utilized in environmental applications, particularly for the adsorption of heavy metals from aqueous solutions. A study demonstrated that chitosan crosslinked with pyridine-2,6-dicarboxylic acid effectively adsorbs Cu(II) ions, showcasing its potential as a green biopolymer adsorbent for environmental cleanup and water treatment .

| Application | Description |

|---|---|

| Heavy Metal Adsorption | Efficient removal of Cu(II) ions from water using chitosan crosslinked with the acid. |

| Environmental Cleanup | Utilization in biopolymer adsorbents for sustainable water treatment solutions. |

Materials Science

Coordination Chemistry

this compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been studied for their structural properties and potential applications in catalysis and materials engineering.

Case Study: Coordination Polymers

Recent research has focused on developing coordination polymers using this compound with various metal ions (Cd, Mn, Co, Ni, Zn). These polymers exhibit unique fluorescence properties and structural characteristics that can be harnessed in photonic applications .

| Metal Ion | Complex Type | Properties |

|---|---|---|

| Cd | Coordination Polymer | Exhibits fluorescence |

| Mn | Coordination Polymer | Structural stability |

| Co | Coordination Polymer | Catalytic potential |

Synthesis Innovations

Novel Synthetic Methods

Innovative synthetic protocols have been developed to create derivatives of this compound more efficiently. A one-pot synthesis method has been introduced that allows for high atom economy under mild conditions, significantly improving the accessibility of these compounds for research and application .

Mechanism of Action

The mechanism of action of 4-ethynylpyridine-2,6-dicarboxylic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The ethynyl group and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at the 4-position of the pyridine ring critically influences the electronic and steric properties of pyridine-2,6-dicarboxylic acid derivatives. Key analogs include:

Key Observations :

- Acidity : The ethynyl group is weakly electron-withdrawing, leading to acidity intermediate between pyridine-2,6-dicarboxylic acid (strongest) and 4-hydroxypyridine-2,6-dicarboxylic acid .

- Coordination Chemistry: The ethynyl group’s linear structure minimizes steric hindrance, enabling diverse coordination modes (e.g., monodentate or bridging ligands). This contrasts with bulky substituents like phenyl, which restrict metal-ligand interactions .

Biological Activity

4-Ethynylpyridine-2,6-dicarboxylic acid is a derivative of pyridine-2,6-dicarboxylic acid, which has gained attention due to its potential biological activities and applications in medicinal chemistry. This compound is notable for its role as a ligand in coordination chemistry and its involvement in various biochemical pathways. This article will explore the biological activity of this compound, highlighting synthesis methods, biological effects, and case studies.

Synthesis Methods

Recent advancements in the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives have simplified the process. A one-pot synthesis method using pyruvates and aldehydes has been developed, allowing for efficient production under mild conditions. This method enhances atom economy and reduces the need for harsh reagents, making it more environmentally friendly .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Studies have indicated that pyridine derivatives exhibit significant antioxidant properties. The presence of carboxylic acid groups in this compound contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

2. Coordination Chemistry

This compound acts as a bidentate ligand capable of forming stable complexes with transition metals. These metal complexes have shown promise in catalysis and drug development. The ability to coordinate with metals enhances the biological efficacy of the compound by facilitating targeted delivery systems .

3. Neuroprotective Effects

Research has identified potential neuroprotective effects associated with pyridine derivatives. In animal models, compounds similar to this compound have demonstrated the ability to mitigate neurodegeneration related to diseases such as Alzheimer's and Parkinson's .

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Neuroprotection in Rodent Models

A study investigated the neuroprotective effects of a related pyridine derivative on rodent models subjected to oxidative stress. Results showed a significant reduction in neuronal cell death and improved cognitive function post-treatment, suggesting that these compounds may offer therapeutic potential for neurodegenerative diseases .

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of various pyridine derivatives, including this compound. The results indicated that this compound significantly reduced lipid peroxidation levels in vitro and enhanced cellular viability under oxidative stress conditions .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.